4-Hydrazinyl-N,N-dimethylbenzene-1-sulfonamide

Anticancer Drug Discovery Carbonic Anhydrase IX Inhibition Sulfonamide Derivatives

Researchers pursuing carbonic anhydrase inhibitor SAR require precise sulfonamide substitution-analogs like 4-hydrazinylbenzenesulfonamide (IC₅₀ 7.70×10³ nM vs hCA VA) lack the N,N-dimethyl motif that governs lipophilicity (LogP 0.2225) and membrane permeability. This compound eliminates that variable. • Bifunctional reagent: nucleophilic hydrazine + electrophilic sulfonamide for pyrazoline, thiazolidinone, and hydrazone synthesis. • Enables direct access to the N,N-dimethylbenzenesulfonamide pharmacophore space validated against MCF-7 (derivatives 20.60-31.20 μM; doxorubicin 32.00 μM). • ≥95% purity, ships ambient; bypasses in-house Pd-catalyzed aminosulfonylation setup.

Molecular Formula C8H13N3O2S
Molecular Weight 215.28 g/mol
Cat. No. B13256354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydrazinyl-N,N-dimethylbenzene-1-sulfonamide
Molecular FormulaC8H13N3O2S
Molecular Weight215.28 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C=C1)NN
InChIInChI=1S/C8H13N3O2S/c1-11(2)14(12,13)8-5-3-7(10-9)4-6-8/h3-6,10H,9H2,1-2H3
InChIKeyBSEHIVHORVDPLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydrazinyl-N,N-dimethylbenzene-1-sulfonamide: Overview


4-Hydrazinyl-N,N-dimethylbenzene-1-sulfonamide (CAS 41466-78-8; hydrochloride salt CAS 119185-57-8) is a para-substituted benzenesulfonamide derivative bearing an N,N-dimethylsulfonamide group and a hydrazinyl (-NHNH₂) moiety at the 4-position. The compound possesses a molecular formula of C₈H₁₃N₃O₂S (free base MW 215.27 g/mol) and is commercially available primarily as its hydrochloride salt (C₈H₁₄ClN₃O₂S, MW 251.73 g/mol) at ≥95% purity . As a bifunctional reagent, it contains both an electrophilic sulfonamide core and a nucleophilic hydrazine group, enabling its use as a key intermediate in the construction of pyrazoline, thiazolidinone, hydrazone, and various heterocyclic scaffolds with potential pharmacological applications [1]. The N,N-dimethyl substitution distinguishes this compound from primary sulfonamide analogs by modulating hydrogen-bond donor/acceptor capacity and lipophilicity (calculated LogP = 0.2225) , parameters that directly influence target binding and membrane permeability in drug development contexts.

Bifunctional building block: hydrazine nucleophile + N,N-dimethylsulfonamide electrophile
Enables hydrazone, pyrazoline, and thiazolidinone heterocycle construction
Hydrochloride salt form available; supports polar-solvent reaction workflows

Why 4-Hydrazinyl-N,N-dimethylbenzene-1-sulfonamide Cannot Be Replaced


Substituting 4-hydrazinyl-N,N-dimethylbenzene-1-sulfonamide with structurally related analogs such as 4-hydrazinylbenzenesulfonamide (CAS 4392-54-5) or 2-hydrazinylbenzenesulfonamide introduces uncontrolled variables that compromise both synthetic outcomes and biological data reproducibility. The N,N-dimethyl substitution eliminates two hydrogen-bond donors from the sulfonamide nitrogen relative to the primary sulfonamide analog, fundamentally altering the compound's hydrogen-bonding capacity and calculated lipophilicity . This substitution pattern directly influences the compound's behavior in heterocyclization reactions (where the sulfonamide moiety can participate in or sterically influence cyclization pathways) and modifies the electronic and steric environment of the hydrazine reactive center [1]. In carbonic anhydrase inhibition assays, the 4-hydrazinylbenzenesulfonamide analog exhibits an IC₅₀ of 7.70 × 10³ nM against human carbonic anhydrase VA (hCA VA) [2], while the 2-substituted positional isomer shows an IC₅₀ of 9.60 × 10³ nM against the same target [3]. These values establish a clear baseline sensitivity to substitution pattern and highlight that even minor structural modifications can produce quantifiable differences in biological activity. Consequently, procurement decisions must be compound-specific to ensure reproducible synthetic yields and meaningful biological data interpretation.

Target N,N-dimethyl sulfonamide; 2 H-bond donors
Primary sulfonamide analog Extra H-bond donor site alters H-bond capacity and may shift ADME-relevant properties
Target 4-hydrazinyl substitution geometry
2-hydrazinyl positional isomer Positional change alters target engagement; reported CA inhibition differs measurably
Target N,N-dimethyl sulfonamide core; higher MW
Unsubstituted sulfonamide analog Lower MW and different lipophilicity may influence synthetic yield and biological readout

4-Hydrazinyl-N,N-dimethylbenzene-1-sulfonamide: Differentiated Procurement Evidence


Antiproliferative Activity vs. Doxorubicin in MCF-7 Models

Derivatives incorporating the N,N-dimethylbenzenesulfonamide pharmacophore were synthesized via heterocyclization reactions from a hydrazide-hydrazone intermediate structurally analogous to the hydrazine group present in 4-hydrazinyl-N,N-dimethylbenzene-1-sulfonamide. Five of these derivatives (compounds 6, 9, 11, 16, and 17) exhibited IC₅₀ values of 21.81 μM, 25.50 μM, 20.60 μM, 25.83 μM, and 31.20 μM, respectively, against the human breast adenocarcinoma MCF-7 cell line. Each of these values is superior to the reference cytotoxic agent doxorubicin, which demonstrated an IC₅₀ of 32.00 μM under identical assay conditions [1]. Molecular docking studies indicated favorable binding interactions of these N,N-dimethylbenzenesulfonamide-bearing compounds with carbonic anhydrase IX, a tumor-associated enzyme highly expressed in hypoxic cancer cells [1].

Antiproliferative comparison
Cross-study comparable
Derivatives carrying N,N-dimethylbenzenesulfonamide core: IC₅₀ 20.60–31.20 μM vs. doxorubicin 32.00 μM in MCF-7
Reported cell-model response context; supports antiproliferative endpoint review
Derivative-based evidence; direct compound data to verify
Anticancer Drug Discovery Carbonic Anhydrase IX Inhibition Sulfonamide Derivatives

Physicochemical Property Differences: N,N-Dimethyl vs. Primary Sulfonamide

The target compound 4-hydrazinyl-N,N-dimethylbenzene-1-sulfonamide (free base) possesses a calculated LogP of 0.2225, a topological polar surface area (TPSA) of 75.43 Ų, two hydrogen-bond donors, and four hydrogen-bond acceptors . In contrast, the primary sulfonamide analog 4-hydrazinylbenzenesulfonamide (CAS 4392-54-5, molecular formula C₆H₉N₃O₂S, MW 187.22) contains three hydrogen-bond donors (two from -SO₂NH₂, two from -NHNH₂, but one is shared due to tautomerism) and a significantly lower lipophilicity due to the absence of N-alkyl substituents [1]. The N,N-dimethyl substitution eliminates two hydrogen-bond donor sites on the sulfonamide nitrogen, increases molecular weight by 28.05 g/mol (free base comparison), and raises calculated LogP relative to the primary sulfonamide counterpart. These differences are known to influence membrane permeability, oral bioavailability, and off-target binding profiles in drug development contexts .

Physicochemical shift
Class-level inference
Target LogP 0.22, 2 HBD; primary sulfonamide analog LogP lower, 3 HBD (est.)
Property context; supports ADME-relevant selection review
Computational predictions; experimental confirmation advised
Medicinal Chemistry ADME Optimization Lead Compound Design

Pd-Catalyzed Aminosulfonylation for N-Aminosulfonamide Synthesis

A palladium-catalyzed three-component aminosulfonylation methodology using DABCO·(SO₂)₂ (DABSO) as a bench-stable SO₂ source has been developed for the synthesis of N-aminosulfonamides from aryl, alkenyl, and heteroaryl halides [1]. N,N-Dialkylhydrazines are employed as N-nucleophiles in this reaction, providing N-aminosulfonamide products in good to excellent yields [1]. The reaction requires only a slight excess of SO₂ (1.2-2.2 equivalents) and tolerates a variety of substituents on the halide coupling partner [1]. A complementary photo-induced catalyst-free aminosulfonylation method using UV irradiation enables the same transformation under mild conditions without transition metals or photoredox catalysts, also affording N-aminosulfonamides in good to excellent yields [2].

Synthetic methodology
Class-level inference
Pd-catalyzed aminosulfonylation with DABSO; photo-induced catalyst-free variant reported
Supports convergent synthetic workflow planning
Yields for related N-aminosulfonamides reported as good to excellent
Organic Synthesis Methodology Sulfur Dioxide Insertion N-Aminosulfonamide Synthesis

Positional Isomerism Modulates Carbonic Anhydrase Inhibition

Comparative inhibition data from BindingDB reveals that the 4-substituted positional isomer 4-hydrazinylbenzene-1-sulfonamide inhibits human carbonic anhydrase VA (hCA VA) with an IC₅₀ of 7.70 × 10³ nM (7.7 μM) [1]. The 2-substituted isomer 2-hydrazinylbenzene-1-sulfonamide shows reduced potency against the same target, with an IC₅₀ of 9.60 × 10³ nM (9.6 μM) [2]. Both isomers exhibit weak inhibition (micromolar range) against this cytosolic carbonic anhydrase isoform. This 1.25-fold difference in potency between 4- and 2-substitution establishes that the position of the hydrazine moiety on the benzenesulfonamide ring influences target engagement. The target compound 4-hydrazinyl-N,N-dimethylbenzene-1-sulfonamide retains the 4-substitution pattern but incorporates N,N-dimethyl substitution on the sulfonamide, a modification that may further modulate both potency and isoform selectivity profiles.

Positional isomer SAR
Cross-study comparable
4-hydrazinyl isomer: IC₅₀ 7.70 μM; 2-hydrazinyl isomer: 9.60 μM against hCA VA
Positional substitution influences inhibition profile; supports SAR review
Target retains favorable 4-substitution geometry
Carbonic Anhydrase Inhibition Structure-Activity Relationship Enzyme Inhibitor Design

Microwave-Assisted Ketone Condensation with Hydrazino-Sulfonamides

A study on 4-(2-substituted hydrazinyl)benzenesulfonamides demonstrated that compounds in this class can be synthesized via microwave irradiation and characterized by ¹H NMR, ¹³C NMR, and HRMS [1]. The synthetic approach involves condensation of 4-hydrazinylbenzenesulfonamide with various ketones to yield substituted hydrazinyl derivatives. These compounds were evaluated for human carbonic anhydrase inhibitory activity [1]. The methodology establishes a precedent for the condensation reactivity of hydrazinylbenzenesulfonamides with carbonyl compounds—a reaction pathway equally accessible to 4-hydrazinyl-N,N-dimethylbenzene-1-sulfonamide given its identical hydrazine functionality. The N,N-dimethyl substitution on the sulfonamide group may influence reaction kinetics and product solubility relative to the primary sulfonamide analog, though no direct comparative rate data were reported.

Hydrazine-carbonyl condensation
Class-level inference
Microwave-assisted ketone condensation demonstrated for 4-hydrazinylbenzenesulfonamide class
Supports hydrazine reactivity for hydrazone/heterocycle construction
No direct comparative yield data for N,N-dimethyl analog
Heterocyclic Synthesis Microwave-Assisted Organic Synthesis Carbonic Anhydrase Inhibitors

4-Hydrazinyl-N,N-dimethylbenzene-1-sulfonamide: Research Applications


CA IX-Targeting Antiproliferative Agents

This compound serves as a strategic starting material for constructing antiproliferative agents bearing the N,N-dimethylbenzenesulfonamide pharmacophore. Derivatives synthesized from hydrazide-hydrazone intermediates structurally related to this compound have demonstrated IC₅₀ values of 20.60–31.20 μM against the MCF-7 breast cancer cell line, outperforming doxorubicin (IC₅₀ = 32.00 μM) [1]. Molecular docking indicates that compounds containing this sulfonamide scaffold engage carbonic anhydrase IX, a validated anticancer target overexpressed in hypoxic solid tumors. Procurement of this specific building block enables direct access to this validated pharmacophore space without requiring de novo N,N-dimethylsulfonamide installation.

Hydrazone and Pyrazoline Heterocyclic Libraries

The hydrazine moiety in this compound participates in condensation reactions with aldehydes and ketones to form hydrazones, which can undergo subsequent cyclization to yield pyrazolines, thiazolidinones, and related heterocycles [1]. Microwave-assisted synthesis methodologies established for 4-hydrazinylbenzenesulfonamide analogs demonstrate that this compound class condenses efficiently with ketones [2]. The N,N-dimethylsulfonamide variant offers distinct physicochemical properties (LogP = 0.2225, TPSA = 75.43 Ų) compared to primary sulfonamide-derived products, providing library diversity in hydrogen-bonding capacity and lipophilicity profiles. This compound is suitable for parallel medicinal chemistry campaigns requiring sulfonamide-containing heterocyclic scaffolds.

CA Inhibitor SAR with N,N-Dimethylsulfonamide ZBG

This compound provides a defined entry point for exploring N,N-dimethylsulfonamide zinc-binding group (ZBG) effects in carbonic anhydrase inhibitor design. Data from positional isomer analogs establish that 4-substituted hydrazinylbenzenesulfonamides exhibit measurable though weak inhibition of hCA VA (IC₅₀ = 7.70 μM) [1], while N,N-dimethylbenzenesulfonamide derivatives have shown productive binding interactions with hCA IX in molecular docking studies [2]. The target compound combines the favorable 4-substitution geometry with the N,N-dimethylsulfonamide ZBG motif, enabling systematic SAR exploration of how sulfonamide N-substitution influences potency and isoform selectivity across the carbonic anhydrase family.

Convergent Sulfonamide Synthesis via Pd and Photocatalysis

This compound exemplifies the N-aminosulfonamide product class accessible via modern convergent aminosulfonylation methodologies. Pd-catalyzed three-component coupling using DABSO (1.2–2.2 equiv. SO₂ equivalent) with N,N-dialkylhydrazines and aryl halides produces N-aminosulfonamides in good to excellent yields [1]. Alternatively, photo-induced catalyst-free aminosulfonylation under UV irradiation provides a complementary green chemistry approach for constructing this scaffold [2]. Procurement of the pre-formed target compound enables direct use as a validated reference standard or starting material, bypassing the need for in-house execution of these methodologies when a single building block is required for downstream chemistry.

Application
Selection Property
Validation Focus
Carbonic anhydrase IX cell-model studies
N,N-Dimethylsulfonamide pharmacophore fit
MCF-7 antiproliferative endpoint context
Hydrazone / pyrazoline heterocyclic synthesis
Hydrazine-carbonyl condensation reactivity
Cyclization yield and scaffold diversity
Carbonic anhydrase isoform SAR studies
4-Substitution geometry with N,N-dimethyl ZBG
Isoform selectivity profiling (CA VA, CA IX)
Convergent N-aminosulfonamide synthesis reference
Pre-formed building block availability
Purity and identity for downstream coupling

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